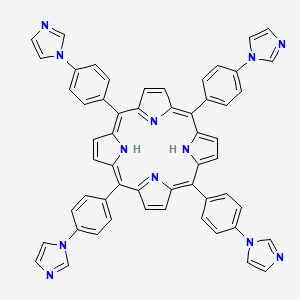
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin
Descripción general
Descripción
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin: is a synthetic porphyrin derivative with the molecular formula C56H38N12 and a molecular weight of 878.98 g/mol . This compound is characterized by the presence of four imidazole groups attached to the phenyl rings at the meso positions of the porphyrin core. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and may influence its overall biological activity .
Análisis Bioquímico
Biochemical Properties
Porphyrins are known to play crucial roles in various biochemical reactions, particularly as the core component of heme groups in hemoglobin and myoglobin, and in cytochromes involved in electron transport during cellular respiration .
Cellular Effects
Porphyrins and their derivatives have been studied for their potential roles in photodynamic therapy for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin typically involves the condensation of pyrrole with 4-(1H-imidazol-1-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as column chromatography and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrin complexes.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrin complexes.
Substitution: Substituted porphyrin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .
Biology: In biological research, this compound is used as a model system to study the binding interactions of metalloporphyrins with proteins and nucleic acids. It also serves as a photosensitizer in photodynamic therapy (PDT) for cancer treatment .
Medicine: The compound’s ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for use in photodynamic therapy. It is also being investigated for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the development of sensors and electronic devices due to its unique electronic properties .
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-pyridyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This compound has hydroxyl groups instead of imidazole groups, which affects its solubility and reactivity.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The presence of amino groups makes this compound more reactive towards electrophiles and suitable for further functionalization.
- 5,10,15,20-Tetrakis(4-pyridyl)porphyrin: The pyridyl groups enhance the compound’s ability to form coordination complexes with metal ions .
The unique structure of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin, with its imidazole groups, provides distinct electronic and coordination properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
5,10,15,20-tetrakis(4-imidazol-1-ylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38N12/c1-9-41(65-29-25-57-33-65)10-2-37(1)53-45-17-19-47(61-45)54(38-3-11-42(12-4-38)66-30-26-58-34-66)49-21-23-51(63-49)56(40-7-15-44(16-8-40)68-32-28-60-36-68)52-24-22-50(64-52)55(48-20-18-46(53)62-48)39-5-13-43(14-6-39)67-31-27-59-35-67/h1-36,61,64H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHAJSQGBWKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N8C=CN=C8)C9=CC=C(C=C9)N1C=CN=C1)C=C4)C1=CC=C(C=C1)N1C=CN=C1)N3)N1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yloxy)propanoic acid](/img/structure/B3321038.png)
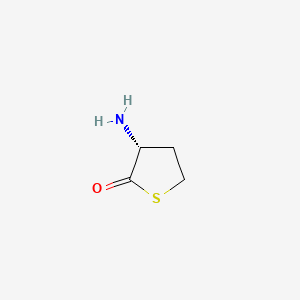

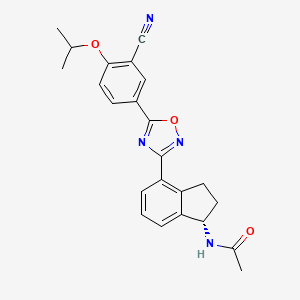



![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)


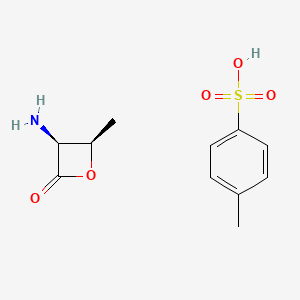
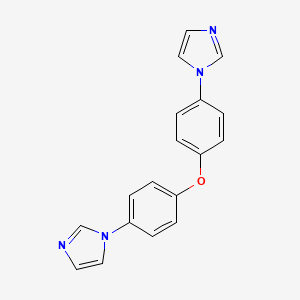

![[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone](/img/structure/B3321146.png)
